Product packaging for KSK213(Cat. No.:CAS No. 1876429-73-0)

KSK213

Cat. No.: B608391
CAS No.: 1876429-73-0
M. Wt: 467.587
InChI Key: MCGQUSRJFYNODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KSK213 is a highly potent second-generation 2-pyridone amide compound that acts as a selective inhibitor of Chlamydia trachomatis infectivity . This inhibitor exhibits a novel mechanism of action by targeting the transcriptional machinery of the bacterium, presenting a unique tool for studying chlamydial pathogenesis and the development of novel antibacterials . Unlike conventional antibiotics, this compound does not impair the initial growth, replication, or differentiation of C. trachomatis within the host cell . Instead, its effect is manifested in the progeny elementary bodies (EBs), which are produced normally but are rendered non-infectious . These progeny EBs can attach to and enter new host cells, but they fail to activate transcription of essential early genes and cannot differentiate into the replicative reticulate body (RB) form, thereby halting the developmental cycle at the very beginning of a new infection . Resistance studies indicate that the activity of this compound is mediated through the bacterial transcriptional apparatus. Resistance mutations have been mapped to genes encoding both DEAD/DEAH RNA helicase and RNase III, underscoring a mode of action linked to the inhibition of RNA metabolism . A key characteristic of this compound is its high specificity for C. trachomatis ; it shows no activity against the closely related species C. muridarum or C. caviae , suggesting a unique target profile that could minimize disruption to the commensal flora . With an effective concentration (EC50) in the nanomolar range, this compound represents a powerful research-grade compound for investigating novel, pathogen-specific antibacterial strategies against chlamydial infections . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1876429-73-0

Molecular Formula

C28H25N3O2S

Molecular Weight

467.587

IUPAC Name

6-amino-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C28H25N3O2S/c29-25-22(15-19-9-6-8-17-7-4-5-12-21(17)19)24(18-13-14-18)28-31(27(25)33)23(16-34-28)26(32)30-20-10-2-1-3-11-20/h1-12,18,23H,13-16,29H2,(H,30,32)

InChI Key

MCGQUSRJFYNODH-UHFFFAOYSA-N

SMILES

NC(C(N(C(C(NC1=CC=CC=C1)=O)CS2)C2=C3C4CC4)=O)=C3CC5=CC=CC6=C5C=CC=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KSK213;  KSK-213;  KSK 213.

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Ksk213

Retrosynthetic Analysis and Strategic Design of KSK213

The design of this compound and related 2-pyridone amides is rooted in the concept of peptidomimetics, where the bicyclic 2-pyridone scaffold mimics peptide backbone structures. diva-portal.org Retrosynthetic analysis of this compound would likely identify the thiazolino ring-fused 2-pyridone core and the attached amide side chain as key building blocks. The construction of the thiazolino 2-pyridone scaffold has been achieved through the cyclocondensation of a Δ²-thiazoline and an acyl Meldrum's acid derivative. acs.org Subsequent amide coupling reactions are then employed to introduce the specific side chain present in this compound. acs.org The strategic design has also involved exploring modifications at different positions of the 2-pyridone core, such as C3, C6, C7, and C8, to understand the impact on potency and other properties through structure-activity relationship (SAR) studies. acs.orgdiva-portal.org

Development of Novel Synthetic Routes for the 2-Pyridone Amide Scaffold

The 2-pyridone scaffold is a significant heterocycle in medicinal chemistry, and various synthetic methodologies have been developed for its construction and functionalization. researchgate.netiipseries.org For the thiazolino 2-pyridone amide scaffold found in this compound, a previously developed method involving the cyclocondensation of Δ²-thiazoline derivatives with acyl Meldrum's acid has been a key synthetic route. acs.org This method provides access to the core bicyclic structure. Further functionalization and amide coupling are then performed to complete the synthesis of specific analogues, including this compound. acs.org

Alternative approaches to 2-pyridone synthesis have also been reported in the literature, although their direct application to the this compound scaffold would require specific adaptation. These include Michael addition of acetonitrile (B52724) derivatives to α,β-unsaturated carbonyl substrates followed by cyclization and aromatization, and treatment of β-oxo amides under Vilsmeier conditions. scielo.org.mx Metal-catalyzed reactions, including C-H activation and cross-coupling, have also been utilized for the synthesis of diverse 2-pyridone scaffolds. iipseries.org

Stereoselective and Regioselective Synthesis Approaches for this compound Analogues

Stereoselectivity and regioselectivity are crucial aspects in the synthesis of complex molecules like this compound, particularly when developing analogues with specific biological activities. The synthesis of the thiazolino ring-fused 2-pyridone scaffold can involve stereocenters, and controlling their configuration is important. For instance, the cyclocondensation step utilizing a chiral Δ²-thiazoline derivative can introduce stereochemistry into the bicyclic core. acs.org Studies on related thiazolino ring-fused 2-pyridones have demonstrated the importance of stereochemical configuration around certain carbon atoms for biological activity. google.com

Regioselective functionalization of the 2-pyridone core is also a key consideration in the synthesis of this compound analogues. Methods have been developed to introduce substituents at specific positions, such as C6, through reactions like nitration followed by reduction or photoredox-catalyzed phosphonylation. acs.org Selective [4+2] cycloaddition reactions have also been explored for the regioselective construction of complex ring systems fused to the thiazolo-2-pyridone core. diva-portal.orgresearchgate.netscribd.com

Optimization of Peptidomimetic Backbone and Thiazolino Ring-Fused Scaffolds

The thiazolino ring-fused 2-pyridone scaffold serves as a peptidomimetic backbone in compounds like this compound. diva-portal.org Optimization of this scaffold and the attached peptidomimetic elements has been crucial in the development of potent inhibitors. Initial studies involved designing molecules that mimicked peptide backbone structures, leading to the development of the thiazolino ring-fused scaffold. Further optimization has focused on modifying different positions of this core structure to improve biological activity and pharmacokinetic properties. diva-portal.org For instance, modifications at the C3 position, leading to the amide derivative this compound, resulted in improved potency compared to earlier compounds. Exploring substituents at the C8 position, such as methylsulfonamide groups, has been shown to improve pharmacokinetic properties and enable oral bioavailability in mouse models. diva-portal.org

Chemical Modifications for this compound Derivative Generation and Probe Synthesis

Chemical modifications of the this compound scaffold are essential for generating derivatives with potentially improved properties and for synthesizing probes to investigate its mechanism of action. Modifications have been made at various positions of the 2-pyridone core to explore their impact on potency and other characteristics through SAR studies. acs.orgdiva-portal.org

In Depth Elucidation of Ksk213 S Molecular Mechanism of Action

Identification and Validation of KSK213 Molecular Targets in Chlamydia trachomatis

The identification of this compound's molecular targets has largely relied on studying resistance mechanisms that emerge in C. trachomatis upon exposure to the compound. Analysis of resistant strains has provided key insights into the proteins likely involved in mediating this compound's effects.

Studies investigating C. trachomatis strains resistant to this compound have revealed that resistance is mediated by amino acid substitutions in two key proteins: a DEAD/DEAH RNA helicase and RNase III. medchemexpress.comhodoodo.comresearchgate.netnih.govstrem.comlgcstandards.comchemicalbook.innih.govmedchemexpress.com These findings strongly suggest that this compound targets components of the chlamydial transcriptional machinery. DEAD/DEAH RNA helicases are involved in various aspects of RNA metabolism, including transcription, translation, and RNA decay. RNase III is an enzyme that processes double-stranded RNA and plays a role in rRNA maturation and mRNA stability. The co-occurrence of mutations in genes encoding these two proteins in resistant strains indicates a potential synergistic interaction or a targeting of a complex involving both proteins by this compound. medchemexpress.comstrem.comchemicalbook.in This points towards a mechanism involving the disruption of essential RNA processing or regulation required for proper gene expression in C. trachomatis.

While resistance studies have implicated DEAD/DEAH RNA helicase and RNase III as likely molecular targets of this compound, detailed studies specifically elucidating the binding kinetics and thermodynamics of this compound interactions with these C. trachomatis proteins are not extensively described in the provided information. Further research involving techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be necessary to characterize the binding affinity, association and dissociation rates, and the thermodynamic parameters (enthalpy, entropy) of this compound binding to its targets.

Binding Kinetics and Thermodynamics Studies of this compound-Target Interactions

Impact of this compound on the Chlamydia trachomatis Developmental Cycle

Chlamydia trachomatis undergoes a unique biphasic developmental cycle alternating between the infectious elementary body (EB) and the replicative reticulate body (RB). medchemexpress.comresearchgate.net this compound's primary impact is observed in the progeny EBs and their ability to initiate a new infection cycle. medchemexpress.comhodoodo.comresearchgate.net

A key observation regarding this compound's mechanism is its effect on the differentiation of progeny EBs into RBs upon reinfection of new host cells. Progeny EBs produced in the presence of this compound are capable of entering new cells, but they fail to differentiate into the metabolically active, replicative RB form. medchemexpress.comresearchgate.netlgcstandards.comnih.gov This block in differentiation is a critical point in the C. trachomatis life cycle, preventing the establishment of a productive infection in newly infected cells. This indicates that this compound treatment during the previous developmental cycle results in the production of defective EBs that are unable to undergo the necessary transformation to initiate replication.

The failure of progeny EBs to differentiate into RBs is linked to a disruption in the activation of essential gene transcription upon reinfection. Studies have shown that this compound treatment reduces the expression levels of critical early genes in C. trachomatis during the initial hours of reinfection. medchemexpress.com This includes a significant reduction in the mRNA levels of euo, a gene encoding a master transcriptional regulator crucial for early chlamydial development. medchemexpress.com The inability to properly activate the expression of these early genes prevents the necessary molecular changes required for the EB to RB transition and the subsequent progression of the developmental cycle.

Analysis of Progeny Elementary Body Infectivity Post-KSK213 Treatment

Treatment with this compound during the Chlamydia trachomatis developmental cycle results in the production of progeny elementary bodies (EBs) with significantly impaired infectivity. researchgate.netnih.govnih.govwikipedia.orguniprot.orgnih.govmdpi.com While this compound does not appear to substantially alter the attachment and internalization of these progeny EBs into new host cells, their ability to establish a productive infection is compromised. nih.gov

Studies have shown that this compound treatment reduces transcription by the end of the developmental cycle and upon infection of new host cells. researchgate.netfrontiersin.org Specifically, the expression levels of early genes such as euo, gyrA, and incC are significantly lower in progeny EBs from this compound-treated infections compared to controls during the initial hours post-reinfection. nih.govsci-hub.se

Molecular Basis of Resistance Development to this compound

Resistance to this compound in Chlamydia trachomatis has been shown to arise through the acquisition of specific genetic mutations. researchgate.netnih.govnih.govwikipedia.orgmdpi.comfrontiersin.org Investigations into resistant strains have identified key amino acid substitutions that mediate this phenotype. researchgate.netnih.govnih.govwikipedia.orgmdpi.com

Characterization of Amino Acid Substitutions Conferring Resistance

Resistance to this compound is primarily mediated by a combination of amino acid substitutions in genes encoding proteins involved in transcription and RNA processing. researchgate.netnih.govnih.govwikipedia.orgmdpi.com Serial passaging of C. trachomatis in the presence of increasing concentrations of this compound has allowed for the selection and characterization of resistant mutants. nih.govuniprot.orgnih.govmdpi.comrcsb.org Whole-genome sequencing of these resistant isolates revealed mutations in the genes for DEAD/DEAH RNA helicase (HepA) and RNase III (Rnc). researchgate.netnih.govnih.govwikipedia.orguniprot.orgnih.govmdpi.comrcsb.org

A specific double mutation, HepA G571S and Rnc P177T, has been identified as conferring resistance to this compound. researchgate.netnih.govuniprot.orgnih.govmdpi.comrcsb.org Strains harboring these substitutions demonstrated approximately a 10-fold increase in tolerance to this compound compared to wild-type strains. nih.govuniprot.orgnih.govmdpi.comrcsb.org

Investigation of Compensatory Mutations and their Phenotypic Effects

While the primary resistance to this compound is linked to specific mutations in HepA and Rnc, the interplay between these mutations and their functional consequences suggests a form of compensation against the drug's mechanism. researchgate.netnih.gov RNA helicases like HepA are involved in unwinding RNA structures, a process crucial for transcription and RNA processing, while RNase III is an enzyme that cleaves double-stranded RNA, playing a role in mRNA stability and maturation. researchgate.netnih.govuniprot.orgnih.govmdpi.comrcsb.org

The observed resistance mediated by mutations in these proteins involved in gene regulation indicates that this compound likely targets the transcriptional machinery or RNA processing pathways. researchgate.netnih.govnih.govwikipedia.orguniprot.orgnih.govmdpi.com Mutations in HepA and RNase III could potentially compensate for the inhibitory effect of this compound by altering the efficiency or regulation of transcription and RNA processing, thereby allowing the bacteria to overcome the drug's action and restore essential gene expression necessary for the EB to RB transition and subsequent replication. researchgate.netnih.gov Reduced RNase III function, for instance, can lead to increased transcript levels, potentially compensating for reduced expression caused by this compound. nih.gov Similarly, a malfunctioning RNA helicase might affect the accessibility of RNases to mRNA, influencing transcript levels. nih.gov This suggests that the resistance-conferring mutations in HepA and Rnc effectively act to counteract the transcriptional dysregulation induced by this compound.

Comparative Mechanistic Studies of this compound across Chlamydia Species

Comparative studies have revealed that the inhibitory effect of this compound is largely specific to Chlamydia trachomatis. nih.govnih.govwikipedia.orguniprot.orgnih.gov this compound has been tested against other Chlamydia species, including Chlamydia muridarum and Chlamydia caviae, and was found to be inactive in these species. nih.govnih.govwikipedia.orguniprot.orgnih.gov This specificity is particularly noteworthy given the close genetic relatedness between C. trachomatis and C. muridarum. nih.gov

The differential activity of this compound across Chlamydia species suggests that the molecular target of the compound may either be unique to C. trachomatis or that the target is present but non-essential in C. muridarum and C. caviae. nih.govnih.govwikipedia.orguniprot.orgnih.gov This species-specific activity highlights this compound as a potentially valuable tool for studying species-specific differences in chlamydial biology and gene regulation. nih.govnih.gov

Within Chlamydia trachomatis, this compound has shown activity against different serovars, including both genital (LGV, D) and ocular (A) strains. nih.govresearchgate.net This indicates that the mechanism of action is conserved across these clinically relevant C. trachomatis variants. nih.gov

Here is a summary of the comparative activity of this compound:

Chlamydia Species/SerovarThis compound Activity
Chlamydia trachomatis (Genital serovars, e.g., LGV, D)Active
Chlamydia trachomatis (Ocular serovars, e.g., A)Active
Chlamydia muridarumInactive
Chlamydia caviaeInactive

Structure Activity Relationship Sar and Ligand Design Principles for Ksk213 Analogues

Systematic Investigation of Structural Modifications and their Influence on Molecular Interactions

The development of KSK213 and related 2-pyridone amides involved systematic investigations into how structural modifications influence their biological activity and molecular interactions. This compound itself represents a modification of the first-generation compound KSK120. Specifically, the C2/C3 double bond present in KSK120 was saturated, and an amine group was introduced at the C6 position to yield this compound. This modification contributed to this compound's improved potency and reduced toxicity compared to KSK120. nih.gov

Further SAR-guided development explored modifications at other positions of the 2-pyridone amide scaffold. For instance, the amide group at the C3 position of this compound was substituted with a triazole isostere to synthesize the analogue MK281. Isosteric replacements at the C3 position were found to result in compounds with even higher potency. Another modification involved the cyclopropyl (B3062369) group at the C8 position of this compound, which was substituted with a methyl sulphonamide group to synthesize AC136. Exploring the C8 position with methylsulfonamide substituents led to improved pharmacokinetic properties and enabled oral uptake in mice.

These systematic modifications highlight the importance of specific regions on the 2-pyridone amide scaffold for influencing both potency and pharmacokinetic characteristics. While the precise molecular interactions underlying the activity of this compound and its analogues are still under investigation, the observed SAR suggests that modifications impact binding to the target (likely related to the transcriptional machinery) and/or cellular uptake and other physicochemical properties.

Below is a table summarizing the key structural modifications and their observed effects for some mentioned analogues:

CompoundBase ScaffoldKey Modification from KSK120/KSK213Observed Effect(s)
KSK1202-pyridone amideFirst generationInhibits developmental cycle, reduces infectivity. nih.gov
This compoundSaturated 2-pyridone amideSaturation of C2/C3 double bond, C6 amine (vs KSK120)Highly potent, reduced toxicity, inhibits transcription upon reinfection. researchgate.netnih.govnih.gov
MK2812-pyridone amideC3 amide substituted with triazole isostere (vs this compound)Even higher potency.
AC1362-pyridone amideC8 cyclopropyl substituted with methyl sulphonamide (vs this compound)Improved pharmacokinetic properties, enabled oral uptake.

Rational Design Principles for this compound Derivatives Based on Scaffold Analysis

Rational design principles for this compound derivatives are based on the analysis of the core 2-pyridone amide scaffold and the SAR derived from studying various analogues. The thiazolino ring-fused scaffold serves as the base for these 2-pyridone analogues. This scaffold was initially developed based on compounds that mimicked peptide backbone structures and inhibited bacterial processes.

The rational design approach involves identifying key structural features within the scaffold that are crucial for biological activity against C. trachomatis. By systematically modifying different parts of the molecule and evaluating the resulting changes in potency and other properties, researchers can establish SARs that guide the design of new, more effective derivatives.

Analysis of the scaffold reveals positions where modifications are tolerated or beneficial. For instance, the studies on this compound and its analogues demonstrate that the nature of the substituent at the C3 position significantly impacts potency, with isosteric replacements like a triazole leading to increased activity. Similarly, modifications at the C8 position were explored to improve pharmacokinetic properties, indicating that this region of the scaffold can be manipulated to enhance drug-like characteristics.

Rational design thus leverages the understanding of these key positions and the types of substituents that confer desired properties. This allows for the targeted synthesis of new compounds with a higher probability of possessing improved activity, selectivity, and pharmacokinetic profiles, moving beyond random screening towards a more deliberate approach to lead optimization.

Computational Approaches to this compound SAR and Ligand Efficiency

Computational approaches play a valuable role in the study of SAR and the assessment of ligand efficiency for compounds like this compound and its analogues, although specific detailed computational studies solely focused on this compound were not extensively detailed in the provided search results. In general, computational chemistry and bioinformatics are integral to modern drug discovery, aiding in the design and optimization of new drugs.

Quantitative Structure-Activity Relationship (QSAR) methods, a type of computational approach, aim to build mathematical models that correlate the chemical structures of compounds with their biological activities. By analyzing a series of compounds and their measured activities, QSAR models can predict the activity of new, untested compounds based on their structural features. This can help prioritize which compounds to synthesize and test, thus accelerating the SAR exploration process.

Ligand efficiency is a parameter used in drug discovery to assess the binding energy per heavy atom or molecular size. While the calculation and interpretation of ligand efficiency can be complex, computational methods can contribute to its assessment by providing insights into the molecular interactions and properties that contribute to binding affinity.

Although specific data on computational modeling of this compound's interaction with its target was not found, the identification of mutations in RNA helicase and RNase III as mediating resistance suggests that computational approaches like molecular docking or molecular dynamics simulations could be employed in future studies to model the binding of this compound to these proteins and understand the molecular basis of its inhibitory activity and the observed resistance. nih.govnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design for this compound Scaffold

Pharmacophore modeling and ligand-based drug design (LBDD) are important strategies that can be applied to scaffolds like this compound, particularly when the detailed three-dimensional structure of the biological target is not available. LBDD relies on the knowledge of existing active molecules to design and optimize new drug candidates. The underlying principle is that molecules with similar structural and physicochemical features are likely to exhibit similar biological activity.

Pharmacophore modeling involves identifying and abstracting the essential features of a set of active ligands that are necessary for their biological activity and their interaction with the target. These features can include hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups, arranged in a specific 3D spatial arrangement. By developing a pharmacophore model based on active 2-pyridone amides, researchers can gain insights into the key molecular recognition elements required for potent inhibition of C. trachomatis infectivity.

This pharmacophore model can then be used in virtual screening to search large databases of chemical compounds for molecules that match the defined pharmacophore features, potentially identifying novel chemical entities with similar biological activity to this compound. LBDD approaches, including pharmacophore modeling and QSAR, are valuable tools for lead identification and optimization, guiding the design of new analogues with improved potency, selectivity, and pharmacokinetic properties based on the established SAR of the this compound scaffold.

In the context of the this compound scaffold, LBDD and pharmacophore modeling could be used to:

Identify the crucial functional groups and their spatial arrangement on the 2-pyridone amide scaffold that are responsible for potent anti-Chlamydia activity.

Guide the design of new derivatives by suggesting modifications that are likely to maintain or enhance favorable interactions with the target.

Virtually screen chemical libraries to find novel compounds that share the key pharmacophoric features of this compound and its active analogues.

These ligand-based approaches complement structure-based drug design efforts (if the target structure becomes available) and contribute significantly to the rational design and optimization of compounds based on the this compound scaffold.

Preclinical Mechanistic Investigations of Ksk213 in Biological Systems

In Vitro Cell-Based Assays for KSK213 Activity in Host-Pathogen Systems

In vitro cell-based assays have been crucial in evaluating this compound's activity in host-pathogen systems, particularly concerning Chlamydia trachomatis. nih.govnih.govresearchgate.net These assays have provided insights into how this compound affects both the host cell processes and the growth of the pathogen. nih.govnih.govresearchgate.net this compound has shown potent inhibitory effects on sexually transmitted C. trachomatis serovars LGV and D, while being inactive against gut bacteria and nontoxic to human cells. nih.gov It has also demonstrated sensitivity against the trachoma ocular strain, C. trachomatis serovar A, similar to the genital serovar D. nih.gov However, this compound was found to be inactive in the closely related animal pathogens Chlamydia muridarum and Chlamydia caviae. asm.orgdiva-portal.orgresearchgate.netnih.govnih.gov

Analysis of this compound Effects on Host Cell Processes (e.g., Inclusion Morphology)

Studies have analyzed the effects of this compound on host cell processes during Chlamydia infection, including the morphology of the chlamydial inclusion. nih.govnih.govresearchgate.net Unlike some other inhibitors, this compound treatment did not visibly reduce the bacterial density within Chlamydia inclusions, as verified by quantitative PCR (qPCR). nih.gov Furthermore, Chlamydia inclusions treated with this compound maintained unaltered morphology, bacterial numbers, and glycogen (B147801) deposits. nih.gov This contrasts with the first-generation compound KSK120, which affects glycogen accumulation in the inclusion. nih.gov Automated microscopy has been used to quantify the number, area, and immunostaining intensity of Chlamydia inclusions in HeLa cells treated with varying concentrations of this compound (10 μM, 5 μM, or 2.5 μM) compared to DMSO-treated controls. nih.govresearchgate.net The results indicated that C. trachomatis inclusions grow with normal morphology and numbers in the presence of this compound. nih.govresearchgate.net

Time-Course Analyses of this compound-Mediated Effects on Chlamydial Growth

Time-course analyses have been conducted to understand the effects of this compound on chlamydial growth over time. nih.govnih.gov These studies have revealed that while this compound allows for normal growth and development of C. trachomatis within the initial host cell, its inhibitory effect is observed upon the reinfection of new cells. asm.orgdiva-portal.orgresearchgate.netnih.gov Progeny elementary bodies (EBs) produced in the presence of this compound were unable to activate transcription of essential genes in early development and failed to differentiate into the replicative form, the reticulate body (RB), upon reinfection. asm.orgdiva-portal.orgresearchgate.netnih.gov This suggests that this compound primarily impacts the early stages of the developmental cycle in newly infected cells. asm.orgdiva-portal.orgresearchgate.netnih.gov this compound treatment significantly reduced early gene expression in C. trachomatis L2. researchgate.net Specifically, 16S rRNA levels at 3 and 5 hours post-infection (hpi) were normalized to levels at 1 hpi, showing a fold change after 10 μM this compound treatment compared to the DMSO control. researchgate.net

Application of Advanced Microscopy Techniques for Mechanistic Insights

Advanced microscopy techniques have been employed to gain mechanistic insights into this compound's effects on Chlamydia. nih.govnih.govresearchgate.net

Transmission Electron Microscopy for Ultrastructural Analysis of Treated Pathogens

Transmission electron microscopy (TEM) has been utilized for ultrastructural analysis of Chlamydia treated with this compound. nih.govresearchgate.net Representative TEM micrographs of Chlamydia inclusions in HeLa cells treated with 10 μM this compound or DMSO control at 48 hpi showed that all developmental forms of Chlamydia, predominantly EBs, were present, with no visible difference in the distribution or morphology of bacteria compared to the control. nih.gov This observation further supported that this compound did not block differentiation into the infectious EB form within the initial infection cycle. nih.gov

Fluorescent Analogue Localization Studies

Fluorescent analogue localization studies have been conducted to investigate the cellular distribution of this compound or its analogues within infected cells. nih.gov A highly active fluorescent analogue of 2-pyridone amides, the class of compounds this compound belongs to, was observed to localize inside the parasitophorous inclusion, indicating specific targeting of bacterial components. researchgate.netdiva-portal.org

Biochemical and Biophysical Assays for Target Engagement and Pathway Modulation

Biochemical and biophysical assays are essential for determining target engagement and how a compound modulates specific pathways. nih.goveurofinsdiscovery.comnih.govfrontiersin.org While the provided search results strongly suggest that this compound affects transcriptional activity and resistance is mediated by mutations in genes related to RNA helicase and RNase III asm.orgdiva-portal.orgresearchgate.netnih.gov, providing direct data from specific biochemical or biophysical assays for this compound's target engagement and pathway modulation based solely on the search results is limited. The information points towards the mechanism involving transcriptional machinery but doesn't detail specific biochemical binding assays or biophysical measurements for this compound itself in the same way it describes the cellular or microscopy observations. However, the resistance mediated by mutations in DEAD/DEAH RNA helicase and RNase III strongly implies that these are involved in this compound's target or affected pathway. asm.orgdiva-portal.orgresearchgate.netnih.gov

Compound Information Table

Compound NamePubChem CID
This compoundNot found

Data Table: Effect of this compound on Chlamydia Inclusion Morphology and Number

Treatment Concentration (μM)Inclusion MorphologyBacterial NumbersGlycogen Deposits
0 (DMSO Control)NormalNormalNormal
2.5NormalNormalNormal
5NormalNormalNormal
10NormalNormalNormal

Data Table: Effect of this compound on C. trachomatis Infectivity Upon Reinfection

Treatment During Primary InfectionAbility of Progeny EBs to Activate Transcription in New CellsAbility of Progeny EBs to Differentiate into RBs in New Cells
DMSO ControlYesYes
This compoundNoNo

Data Table: Effect of this compound on Early Gene Expression (16S rRNA levels) in C. trachomatis L2

Treatment (10 μM this compound vs. 0.5% DMSO)Fold Change in 16S rRNA levels at 3 hpi (normalized to 1 hpi)Fold Change in 16S rRNA levels at 5 hpi (normalized to 1 hpi)
This compound vs. DMSOReduced (Specific fold change not provided in snippet)Reduced (Specific fold change not provided in snippet)

Preclinical Animal Models for Studying this compound's In Vivo Molecular Mechanisms

Preclinical studies utilizing animal models have been instrumental in evaluating the in vivo efficacy and molecular mechanisms of this compound. A key model employed is the mouse vaginal infection model, which allows for the assessment of this compound's impact on Chlamydia infectivity within a living system. researchgate.net

Analysis of this compound's Impact on Bacterial Development and Infectivity in Animal Models

In the mouse vaginal infection model, this compound demonstrated the ability to attenuate the infectivity of Chlamydia trachomatis. researchgate.net This finding in an in vivo setting supports observations from in vitro studies, which indicated that while this compound allowed normal growth and development of C. trachomatis within the initial host cell, the resulting progeny elementary bodies (EBs) were defective. nih.gov These defective EBs were unable to initiate a productive infection upon encountering new host cells, specifically failing to activate essential gene transcription early in the developmental cycle and consequently not differentiating into the replicative reticulate bodies (RBs). nih.gov

The effect of this compound has been shown to be specific to C. trachomatis. Studies comparing its activity against closely related animal pathogens such as Chlamydia muridarum and Chlamydia caviae found this compound to be inactive against these species. nih.gov This specificity observed in in vitro settings suggests a targeted mechanism relevant to C. trachomatis.

Investigation of Host Response Modulation by this compound in Preclinical Settings

Investigations into this compound have highlighted its reduced toxicity and lack of disturbance to commensal flora. This is a significant aspect when considering host response, as many broad-spectrum antibiotics used for Chlamydia infections can negatively impact the host microbiome. The specificity of this compound to C. trachomatis suggests that its impact on the host immune response might differ from that of less specific antibacterial agents, potentially leading to less disruption of the natural host defense mechanisms mediated by commensal bacteria. While direct modulation of host immune pathways by this compound is not extensively detailed in the provided information, its selective action on the pathogen with minimal effect on commensal bacteria implies a more favorable host-pathogen interaction compared to broad-spectrum treatments.

Biomarker Discovery and Validation Related to this compound's Molecular Action

Biomarker discovery related to this compound's action centers on understanding its molecular target and the mechanisms of resistance that can emerge. Resistance to this compound has been found to be mediated by specific amino acid substitutions in two key bacterial proteins: DEAD/DEAH RNA helicase and RNase III. nih.gov These proteins are involved in the transcriptional machinery of Chlamydia. nih.gov

The identification of these specific mutations provides potential biomarkers for predicting or confirming resistance to this compound. Analyzing the presence of these amino acid substitutions in DEAD/DEAH RNA helicase and RNase III from C. trachomatis isolates could serve as a method for validating resistance mechanisms and potentially guiding therapeutic strategies. nih.gov

Further efforts are ongoing to precisely identify the molecular target of 2-pyridone amides like this compound. nih.gov The use of techniques such as affinity chromatography with custom-synthesized probes is being explored to pinpoint the specific bacterial components that this compound interacts with. researchgate.net Success in identifying the definitive molecular target would provide a crucial biomarker for assessing the compound's activity and for developing assays to screen for compounds with similar mechanisms of action.

The distinct mechanism of action, focusing on the infectivity of progeny EBs and involving specific transcriptional machinery components, differentiates this compound from traditional antibiotics and offers avenues for developing biomarkers related to this novel antibacterial strategy.

Compound NamePubChem CIDNotes
This compoundNot FoundSecond-generation 2-pyridone amide
KSK120Not SpecifiedFirst-generation 2-pyridone amide
Chlamydia trachomatisNot ApplicableObligate intracellular bacterium
DEAD/DEAH RNA helicaseNot ApplicableBacterial protein involved in transcription
RNase IIINot ApplicableBacterial protein involved in transcription

Data Table: this compound Resistance-Mediating Mutations

ProteinAmino Acid SubstitutionFold Resistance to this compound (Example from study)
DEAD/DEAH RNA helicaseHepA G571S~10-fold (in a specific mutant)
RNase IIIRnc P177T~10-fold (in a specific mutant)

Note: The fold resistance is based on a specific mutant isolate studied and may vary.

Advanced Analytical and Characterization Methodologies for Ksk213 Research

High-Resolution Spectroscopic Techniques for KSK213 Structure Verification

High-resolution spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for confirming the chemical structure of this compound and identifying any structural variations or impurities.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy, including 1H NMR and 13C NMR, is a powerful tool for elucidating the detailed structure of this compound azooptics.comtechnologynetworks.com. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, researchers can determine the types and connectivity of atoms within the molecule azooptics.comlibretexts.org. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide further insights into the spatial relationships between nuclei, allowing for unambiguous assignment of resonances and confirmation of the molecule's proposed structure technologynetworks.comnmrium.org. These methods are crucial for verifying the presence of the 1,2,3-triazole and 2-pyridone amide moieties characteristic of this compound medchemexpress.comresearchgate.net.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides precise mass-to-charge ratio (m/z) measurements, allowing for the determination of the exact molecular weight and elemental composition of this compound savemyexams.commsu.edu. This is critical for confirming the molecular formula. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves the dissociation of the parent ion into smaller fragment ions uni-saarland.denih.gov. The pattern of these fragments provides a unique fingerprint that can be used to confirm the presence of specific substructures within this compound uni-saarland.delcms.cz. Analyzing the fragmentation pathways helps in understanding the stability of different bonds in the molecule and can aid in identifying impurities or metabolites uni-saarland.denih.gov.

Chromatographic Separation and Purification Strategies for this compound and Research Metabolites

Chromatographic techniques are indispensable for the separation and purification of this compound from synthesis mixtures, biological extracts, or research matrices cytivalifesciences.comnih.govadarshcollege.in. These methods exploit differences in the physical and chemical properties of compounds, such as polarity, size, and charge, to achieve separation cytivalifesciences.comnih.govadarshcollege.in.

High-Performance Liquid Chromatography (HPLC) is commonly used for both analytical and preparative separation of this compound. Different stationary phases (e.g., reversed-phase, normal-phase) and mobile phases can be employed to optimize separation based on the compound's properties cytivalifesciences.comnih.gov. Preparative HPLC allows for the isolation of pure this compound in sufficient quantities for further studies.

For the analysis of this compound and its potential metabolites in complex biological samples, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used ekb.eg. LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, enabling the detection and characterization of this compound and its transformation products even in the presence of numerous other compounds ekb.eg.

Crystallographic Studies of this compound and its Complexes with Molecular Targets

Crystallographic studies, particularly X-ray crystallography, provide detailed three-dimensional structural information about this compound and its interactions with potential molecular targets mdpi.comnih.gov. This technique requires the formation of well-ordered crystals of the compound or its complex with a target molecule hamptonresearch.com.

X-ray Crystallography for Ligand-Target Co-crystal Structures

Co-crystallization of this compound with its molecular target, such as a Chlamydia trachomatis protein involved in EB to RB differentiation, can provide atomic-resolution insights into the binding mode and interactions mdpi.comnih.govgoogle.com. By analyzing the diffraction pattern produced when X-rays pass through the crystal, researchers can reconstruct the electron density map and determine the precise positions of atoms in both this compound and the target protein mdpi.comnih.gov. This structural information is invaluable for understanding the mechanism of action, identifying key binding residues, and guiding the rational design of improved inhibitors mdpi.complos.org.

Quantitative Analytical Methods for this compound in Complex Research Matrices

Accurate quantification of this compound in various research matrices, such as cell lysates, bacterial cultures, or experimental formulations, is essential for pharmacokinetic studies, cellular uptake experiments, and efficacy assessments researchgate.netnih.govpinpointtesting.com. Due to the complexity of these matrices, sensitive and selective analytical methods are required to minimize interference from endogenous components nih.govchromatographyonline.comdrawellanalytical.com.

LC-MS based methods are frequently employed for the quantitative analysis of this compound in complex matrices ekb.egnih.gov. These methods typically involve sample preparation steps to extract this compound from the matrix, followed by chromatographic separation and detection by mass spectrometry nih.govchromatographyonline.com. Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) in mass spectrometry offer high sensitivity and specificity for quantifying target analytes in complex samples lcms.czchromatographyonline.com. The use of internal standards, ideally isotopically labeled this compound, is crucial for accurate quantification by compensating for matrix effects and variations in sample processing and instrument performance drawellanalytical.com.

Research findings often involve determining the concentration of this compound required to achieve a certain biological effect, such as inhibiting Chlamydia infectivity. For instance, studies have reported EC50 values for this compound against Chlamydia trachomatis serovars medchemexpress.comresearchgate.net.

Chlamydia trachomatis SerovarEC50 (nM)
LGV≤ 20
D≤ 20
APotent

Note: EC50 values represent the half-maximal effective concentration.

These quantitative data, obtained through rigorous analytical methods, are critical for understanding the potency of this compound and guiding further research and development.

Computational and Theoretical Studies of Ksk213

Molecular Docking and Virtual Screening for Potential KSK213 Targets and Binding Sites

Molecular docking and virtual screening are computational techniques used to predict the binding affinity and orientation of a small molecule (ligand) to a macromolecular target, such as a protein. These methods are valuable in identifying potential biological targets and characterizing the nature of ligand-receptor interactions.

Studies involving molecular docking have been conducted on compound classes related to this compound, such as salicylidene acylhydrazides derivatives, to screen potential candidates against Chlamydia trachomatis. researchgate.net These studies have utilized different docking software with varying algorithms to assess the affinity of compounds towards targets like IncA membranes. researchgate.net Additionally, docking simulations have been employed in the study of thiazolino 2-pyridone amides, another class of bacteria inhibitors that includes this compound. researchgate.net These simulations aim to elucidate the binding interaction modes of these derivatives with their potential targets. researchgate.net

While specific molecular docking studies focusing solely on this compound against its identified targets like DEAD/DEAH RNA helicase and RNase III are not explicitly detailed in the search results, the application of these techniques to related antichlamydial compounds highlights their relevance in investigating the potential binding sites and interaction profiles of this compound. The identification of amino acid substitutions in DEAD/DEAH RNA helicase and RNase III mediating resistance to this compound suggests these proteins as key molecular targets, which would be prime candidates for future docking investigations to understand the specific interactions at the atomic level. researchgate.netresearchgate.net

Molecular Dynamics Simulations of this compound-Target Interactions and Conformational Dynamics

Molecular dynamics (MD) simulation is a computational method that simulates the physical movements of atoms and molecules over time. By providing insights into the dynamic behavior of a system, MD simulations can complement molecular docking studies by assessing the stability of ligand-target complexes and exploring conformational changes.

MD simulation studies have been performed on derivatives of thiazolino 2-pyridone amides in the context of their activity as bacteria inhibitors. researchgate.net These simulations can help in understanding how these molecules interact with their biological targets over time and how these interactions might influence their inhibitory potency. Furthermore, MD simulation studies have been conducted on series of salicylidene acylhydrazides derivatives against Chlamydia trachomatis. researchgate.net These simulations can provide information on the dynamic stability of the docked complexes and the conformational flexibility of both the ligand and the target.

In a broader context, MD simulations are utilized to study the stability of best-binding molecules within protein cavities, as seen in studies identifying potential inhibitors for other targets like Keap1. nih.gov Applying MD simulations to this compound and its potential targets in C. trachomatis, such as the identified RNA helicase and RNase III, would offer valuable insights into the long-term stability of the binding complexes and the dynamic nature of the molecular recognition process.

Quantum Chemical Calculations on this compound's Electronic Structure and Reactivity

Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to investigate the electronic structure, properties, and reactivity of molecules. These calculations can provide detailed information about parameters such as molecular geometry, energy levels, charge distribution, and reaction pathways.

Quantum chemical calculations are widely used in chemistry to analyze reaction mechanisms and predict unknown reactions. rsc.org They can estimate chemical reaction pathways, including transition state energies and connected equilibria. rsc.org These methods are also employed to study the electronic structure of molecules, even reactive ones. nih.gov

Ab Initio Electronic Structure Theory Methods (e.g., Hartree-Fock, DFT)

Ab initio electronic structure theory methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are fundamental approaches within quantum chemistry. nih.govuleth.ca These methods aim to solve the electronic Schrödinger equation without relying on experimental data, using only fundamental physical constants and the atomic structure of the molecule.

Hartree-Fock theory approximates the many-electron wavefunction as a single Slater determinant of molecular orbitals. DFT methods, on the other hand, focus on the electron density, which is a simpler quantity than the full many-electron wavefunction. uleth.ca DFT methods often include approximations for exchange and correlation energies through the use of functionals. uleth.ca These methods are generally more computationally efficient than post-Hartree-Fock methods while still providing valuable insights into electronic structure and properties. nih.govuleth.ca

Applying these ab initio methods to this compound would involve calculating its molecular geometry, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface. Such calculations can help in understanding the molecule's reactivity, potential sites for electrophilic or nucleophilic attack, and how it might interact with its biological environment or target proteins at an electronic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity. QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent derivatives.

QSAR studies have been conducted on derivatives of thiazolino 2-pyridone amides, the class of compounds to which this compound belongs. researchgate.net These studies aim to correlate structural variations within the series of compounds with their antibacterial activity. Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been employed. researchgate.netresearchgate.net A two-dimensional QSAR model was generated as a supporting tool for the identification of more potent antichlamydial molecules. researchgate.net

Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have been used to build models with good statistical parameters, indicating their ability to predict the activity of these compounds. researchgate.net These 3D-QSAR models can provide contour maps that highlight regions around the molecule where specific steric or electrostatic features are favorable or unfavorable for activity, thus offering valuable guidance for the design of new derivatives with improved potency. researchgate.net

While specific QSAR models focusing exclusively on this compound and its direct derivatives are not detailed, the successful application of QSAR to related 2-pyridone amide compounds demonstrates its utility in understanding the structural features that contribute to antichlamydial activity and in the rational design of novel inhibitors.

In Silico Prediction of this compound's Molecular Behavior and Interaction Propensities

In silico prediction encompasses a wide range of computational methods used to predict various properties and behaviors of molecules. These predictions can cover aspects such as physicochemical properties, pharmacokinetic profiles, toxicity, and interactions with biological systems. industrialchemicals.gov.aunih.govyoutube.com

In the context of this compound and related compounds, in silico methods have been used to predict pharmacokinetic properties (ADMET) for salicylidene acylhydrazides derivatives. researchgate.net Such predictions are crucial in the early stages of drug discovery to assess the likelihood of a compound having favorable absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov

In silico prediction can also be applied to forecast the potential molecular behavior of this compound, including its solubility, lipophilicity, and other properties that influence its interactions with biological membranes and proteins. Furthermore, based on its known activity against C. trachomatis and potential targets, in silico methods can be used to predict its propensity to interact with specific residues or regions within these targets, complementing the insights gained from docking and MD simulations. While detailed in silico predictions specifically for this compound's comprehensive molecular behavior are not extensively reported in the search results, the application of these methods to similar compounds underscores their potential for gaining a more complete understanding of this compound's properties and interactions.

Future Directions and Emerging Research Avenues for Ksk213

Integration of Multi-Omics Technologies in KSK213 Research (Genomics, Proteomics, Metabolomics)

The application of multi-omics technologies offers a powerful approach to gain a comprehensive understanding of this compound's impact on C. trachomatis at a systems level wikidata.orgfishersci.nofishersci.ficiteab.com. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can reveal intricate details about the biological functions and underlying mechanisms affected by this compound.

Given this compound's observed effect on transcription wikipedia.orgfishersci.co.uknih.gov, transcriptomic analysis could provide detailed insights into which specific bacterial genes and pathways are downregulated or otherwise altered upon this compound treatment. This could help pinpoint the precise transcriptional machinery components or regulatory elements targeted by the inhibitor.

Proteomic studies, which examine the entire protein complement of C. trachomatis, could complement transcriptomics by revealing how changes in gene expression translate to alterations in protein abundance and modification fishersci.ca. This is particularly relevant as a potential protein target, CTL0887, has been identified through affinity chromatography approaches using 2-pyridone amides nih.gov. Further proteomic investigations could validate this target and identify other proteins that interact with this compound or are part of the affected pathways. Methodological advancements in proteomics are crucial for studying intracellular targets effectively guidetopharmacology.org.

Metabolomics, the study of small-molecule metabolites, can provide a snapshot of the metabolic state of C. trachomatis in the presence of this compound wikidata.orgfishersci.fi. Changes in metabolite profiles could indicate altered metabolic pathways resulting from the inhibition of transcription or other cellular processes. Integrating metabolomic data with transcriptomic and proteomic data could help construct a more complete picture of the metabolic consequences of this compound treatment and potentially identify new vulnerabilities in C. trachomatis metabolism that could be exploited. Studying microbial-surface interactions at different omics levels also involves advanced methods for analyzing metabolites in complex samples rcsb.org.

Genomic analysis remains vital for understanding the mechanisms of resistance to this compound. Resistance mutations have been linked to amino acid substitutions in DEAD/DEAH RNA helicase and RNase III, suggesting involvement of the transcriptional machinery fishersci.co.uknih.gov. Future genomic studies could identify additional resistance mutations and provide a deeper understanding of how these genetic changes confer reduced susceptibility. Combining genomic data with transcriptomic and proteomic data from resistant strains could reveal the compensatory mechanisms employed by C. trachomatis to overcome this compound inhibition.

Development of Advanced Research Tools and Fluorescent Probes Based on the this compound Scaffold

The this compound scaffold, characterized as a 2-pyridone amide and a 1,2,3-triazole-based structure nih.govwikipedia.orgwikipedia.orgwikipedia.orgfishersci.co.uknih.gov, presents an excellent foundation for developing advanced research tools, particularly fluorescent probes. Fluorescent probes are invaluable for visualizing and studying biological processes in living cells guidetopharmacology.orguni.luciteab.comresearchgate.net. They typically consist of a recognition element that binds specifically to a target and a fluorophore that allows for detection uni.lumims.com.

Developing fluorescent probes based on the this compound scaffold would enable real-time tracking of the compound's cellular uptake, intracellular distribution, and localization within the Chlamydia inclusion. Such probes could also be designed to monitor the interaction of this compound with its target(s) inside the infected host cell. This would provide dynamic information about the inhibitor's behavior and its direct effects on the bacteria.

The successful use of a custom-synthesized probe based on 2-pyridone amides in identifying the potential target protein CTL0887 highlights the feasibility and utility of this approach nih.gov. Future efforts could focus on optimizing the fluorophore and linker chemistry to create probes with improved brightness, photostability, and specificity for intracellular imaging. These probes could become essential tools for dissecting the precise temporal and spatial dynamics of this compound activity within the context of Chlamydia infection.

Exploration of this compound's Potential Interactions with Unexplored Biological Pathways

While this compound is known to inhibit C. trachomatis infectivity by affecting transcription and the differentiation of EBs to RBs nih.govwikipedia.orgfishersci.co.uknih.gov, Chlamydia possesses a complex developmental cycle and intricate interactions with the host cell wikidata.org. Exploring this compound's potential interactions with biological pathways beyond its primary known mechanism is a crucial area for future research.

Given that this compound treatment can result in the formation of EBs that are visible but non-infectious, suggesting a defect in maturation wikidata.org, future studies could investigate if this compound impacts other aspects of EB development or the acquisition of factors necessary for infectivity. This could involve examining the synthesis and assembly of outer membrane proteins or the condensation of the bacterial chromosome, processes essential for infectious EB formation.

Furthermore, Chlamydia relies heavily on hijacking host cell processes, including lipid acquisition and vesicular transport, for its survival and replication within the inclusion wikidata.org. While this compound's direct target appears to be bacterial fishersci.co.uknih.gov, it would be valuable to explore if the compound indirectly influences any host pathways that are critical for Chlamydia growth. This could involve investigating alterations in host cell lipid trafficking or the dynamics of the inclusion membrane in the presence of this compound.

Identifying additional bacterial targets or off-target effects within C. trachomatis could also reveal previously unexplored pathways affected by this compound. Techniques such as target deconvolution using chemical proteomics or genetic screens for suppressor mutations could be employed to uncover these interactions.

Methodological Advancements in Studying Intracellular Inhibitors and Their Targets

Studying intracellular inhibitors like this compound and identifying their precise targets within the complex environment of an infected host cell presents unique methodological challenges guidetopharmacology.orgsigmaaldrich.com. Future research on this compound can significantly benefit from and contribute to advancements in methodologies for studying intracellular inhibitors.

Current methodological advances in bioanalysis and biochemical targeting of intracellular molecules include sophisticated cell imaging techniques, high-throughput sequencing, and advanced proteomic methods guidetopharmacology.org. Applying cutting-edge imaging modalities, such as super-resolution microscopy, could allow for a more detailed visualization of this compound localization and its interaction with its target(s) within the Chlamydia inclusion.

Improved proteomic techniques, including quantitative proteomics and methods for studying protein-small molecule interactions in situ, could enhance the ability to definitively identify and validate this compound's target(s) fishersci.casigmaaldrich.com. This could involve using advanced affinity purification strategies coupled with mass spectrometry or developing chemical probes for activity-based protein profiling.

Furthermore, genetic tools in C. trachomatis, such as CRISPR-based approaches, are continuously being developed and refined wikipedia.org. These tools could be used to genetically validate the importance of identified targets for this compound activity and to engineer resistant strains to study the impact of specific mutations fishersci.co.uknih.gov. Methodologies for efficient delivery of inhibitors into cells are also an area of ongoing advancement that could benefit this compound research fishersci.pt.

Cross-Disciplinary Approaches in this compound Research and Chemical Biology

Research on this compound inherently lies at the intersection of multiple scientific disciplines, including medicinal chemistry, microbiology, molecular biology, and cell biology nih.govwikipedia.orgfishersci.co.uknih.govwikidata.org. Embracing and fostering cross-disciplinary approaches is crucial for advancing our understanding of this compound and its potential applications. Chemical biology, which focuses on applying chemical principles and tools to biological problems, provides a strong framework for this fishersci.cawikipedia.orgmims.com.

Collaborations between chemists and biologists are essential for designing and synthesizing novel this compound analogs with improved potency, specificity, or pharmacokinetic properties. Chemists can leverage their expertise to modify the this compound scaffold based on structure-activity relationship data and insights gained from target identification studies nih.govnih.gov. Biologists can then evaluate the efficacy of these new compounds in relevant infection models and investigate their mechanisms of action in complex biological systems.

The development and application of chemical tools, such as the fluorescent probes discussed earlier, are prime examples of cross-disciplinary efforts guidetopharmacology.orgciteab.com. This requires expertise in synthetic chemistry to create the probes and expertise in cell biology and microscopy to apply them in live-cell imaging experiments.

Computational approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can also play a significant role in this compound research researchgate.net. These methods require collaboration between computational chemists and biologists to generate testable hypotheses about compound-target interactions or predict the activity of new analogs.

Ultimately, the future success of this compound research hinges on the continued integration of diverse expertise and methodologies from across the chemical and biological sciences to unravel the complexities of its interaction with Chlamydia and explore its full therapeutic potential.

Q & A

Q. What is the primary mechanism of action of KSK213 against Chlamydia trachomatis?

this compound inhibits C. trachomatis infectivity with an EC50 of 60 nM, demonstrating broad-spectrum activity against multiple serovars. Its mechanism does not involve blocking PD-1/PD-L1 interactions or directly affecting tumor cell viability. Researchers should validate its activity using in vitro infectivity assays, measuring reductions in bacterial load via qPCR or immunofluorescence, while confirming selectivity by testing against commensal flora and host cells (e.g., cytotoxicity assays at 25 μM) .

Q. How is the EC50 value of this compound determined experimentally?

EC50 determination involves dose-response experiments in C. trachomatis-infected cell cultures. Key steps include:

  • Infection model : Use HeLa or primary epithelial cells infected with C. trachomatis at a defined multiplicity of infection (MOI).
  • Dose gradient : Apply this compound across a concentration range (e.g., 1 nM–100 μM).
  • Endpoint measurement : Quantify bacterial inclusion bodies via microscopy or bacterial DNA via qPCR after 48 hours.
  • Data analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC50. Ensure controls for solvent effects and host cell viability .

Q. Which experimental models are recommended for assessing this compound efficacy?

Prioritize models that replicate C. trachomatis’s intracellular lifecycle:

  • In vitro : Human epithelial cell lines (HeLa, McCoy) infected with laboratory-adapted or clinical serovars (e.g., LGV-L2, serovar D).
  • Ex vivo : Human fallopian tube organoids or primary cell cultures to mimic mucosal tissue responses.
  • In vivo : Murine genital tract infection models for pharmacokinetic/pharmacodynamic (PK/PD) profiling. Always include controls for off-target effects on commensal bacteria (e.g., Lactobacillus spp.) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s in vitro versus in vivo efficacy data?

Contradictions may arise from differences in bioavailability, host immune interactions, or microbial adaptation. Methodological strategies include:

  • Longitudinal data collection : Track bacterial load and host responses over time in in vivo models to identify compensatory pathways .
  • Comparative omics : Perform transcriptomic profiling of C. trachomatis exposed to this compound in vitro versus in vivo to uncover resistance mechanisms.
  • PK/PD modeling : Integrate drug concentration data with efficacy metrics to optimize dosing regimens .
  • Triangulation : Cross-validate findings using orthogonal assays (e.g., electron microscopy for morphological changes) .

Q. What methodological approaches are used to analyze this compound’s impact on host cell viability?

To distinguish direct cytotoxicity from off-target effects:

  • High-content screening : Use automated microscopy to quantify apoptosis/necrosis markers (e.g., Annexin V, PI staining) in treated versus untreated host cells.
  • Metabolic assays : Measure ATP levels (CellTiter-Glo) or mitochondrial membrane potential (JC-1 dye) post-treatment.
  • Transcriptomic profiling : Apply RNA-seq to identify pathways perturbed by this compound (e.g., oxidative stress, autophagy) .

Q. How to integrate multi-omics data to study this compound’s long-term effects on microbial communities?

Combine:

  • Metagenomics : Assess shifts in vaginal/intestinal microbiota composition via 16S rRNA sequencing.
  • Metabolomics : Profile host-microbe co-metabolites (e.g., short-chain fatty acids) using LC-MS.
  • Host transcriptomics : Identify immune modulation patterns (e.g., IFN-γ, IL-17 pathways). Use tools like QIIME 2 for microbial analysis and Cytoscape for network integration. Validate hypotheses using gnotobiotic models .

Methodological Resources

  • Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed protocol documentation, including compound characterization and controls .
  • Contradiction Analysis : Apply iterative qualitative frameworks to contextualize divergent results (e.g., triangulation, longitudinal data) .
  • Data Integration : Use platforms like Galaxy or KNIME for omics data harmonization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.